molecular formula C27H21N3O6 B2842642 ethyl 2-(2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate CAS No. 877656-49-0

ethyl 2-(2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate

Cat. No.: B2842642
CAS No.: 877656-49-0
M. Wt: 483.48
InChI Key: UTAKDRUWXKWKIQ-UHFFFAOYSA-N
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Description

Ethyl 2-(2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. This compound features a benzofuro[3,2-d]pyrimidine core, which is known for its biological activity and structural complexity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Benzofuro[3,2-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions. For example, a reaction between 2-aminobenzamide and a suitable diketone can form the benzofuro[3,2-d]pyrimidine ring system.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction using benzoyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Acylation to Form the Amide Linkage: The acetamido group is introduced by reacting the intermediate with ethyl chloroacetate in the presence of a base like triethylamine.

    Esterification: The final step involves esterification to form the ethyl ester, typically using ethanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and benzofuro[3,2-d]pyrimidine moieties. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can target the carbonyl groups within the structure. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.

    Substitution: Nucleophilic substitution reactions can occur at the acetamido group, where nucleophiles such as amines or thiols can replace the ethyl ester group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or quinones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted amides or thioesters.

Scientific Research Applications

Chemistry

In organic synthesis, ethyl 2-(2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate can be used as a building block for more complex molecules

Biology and Medicine

This compound has potential applications in medicinal chemistry due to its structural similarity to known bioactive molecules. It could be investigated for its potential as an anti-cancer agent, anti-inflammatory drug, or antimicrobial compound. Its ability to interact with biological targets such as enzymes and receptors makes it a candidate for drug development.

Industry

In the materials science field, this compound could be used in the development of new polymers or as a precursor for the synthesis of advanced materials with specific properties such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism by which ethyl 2-(2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate exerts its effects would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, inhibiting their activity or modulating their function. The benzofuro[3,2-d]pyrimidine core could play a crucial role in binding to these targets, while the phenyl and acetamido groups could enhance its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(2-(2,4-dioxo-3-phenyl-3,4-dihydroquinazolin-1(2H)-yl)acetamido)benzoate
  • Ethyl 2-(2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzoxazin-1(2H)-yl)acetamido)benzoate

Uniqueness

Ethyl 2-(2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate is unique due to its benzofuro[3,2-d]pyrimidine core, which is less common compared to quinazoline or benzoxazine derivatives. This unique structure could confer distinct biological activities and chemical reactivity, making it a valuable compound for further research and development.

Properties

CAS No.

877656-49-0

Molecular Formula

C27H21N3O6

Molecular Weight

483.48

IUPAC Name

ethyl 2-[[2-(2,4-dioxo-3-phenyl-[1]benzofuro[3,2-d]pyrimidin-1-yl)acetyl]amino]benzoate

InChI

InChI=1S/C27H21N3O6/c1-2-35-26(33)18-12-6-8-14-20(18)28-22(31)16-29-23-19-13-7-9-15-21(19)36-24(23)25(32)30(27(29)34)17-10-4-3-5-11-17/h3-15H,2,16H2,1H3,(H,28,31)

InChI Key

UTAKDRUWXKWKIQ-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)CN2C3=C(C(=O)N(C2=O)C4=CC=CC=C4)OC5=CC=CC=C53

solubility

not available

Origin of Product

United States

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